molecular formula C18H22N2O2S B2750759 2-amino-6-ethyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 777879-12-6

2-amino-6-ethyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2750759
CAS No.: 777879-12-6
M. Wt: 330.45
InChI Key: BWZWUTJHOOOXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-ethyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a functionalized benzothiophene derivative with a carboxamide moiety at the 3-position and an ethyl substituent at the 6-position of the tetrahydrobenzo[b]thiophene scaffold. The compound’s molecular formula is C₁₈H₂₂N₂O₂S, with a molecular weight of 330.45 g/mol. Its structural uniqueness lies in the combination of a tetrahydrobenzothiophene core, an ethyl group for steric modulation, and a para-methoxy-substituted aryl ring, which may enhance interactions with biological targets .

Properties

IUPAC Name

2-amino-6-ethyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-3-11-4-9-14-15(10-11)23-17(19)16(14)18(21)20-12-5-7-13(22-2)8-6-12/h5-8,11H,3-4,9-10,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZWUTJHOOOXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-ethyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 777879-12-6) is a benzothiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed exploration of its biological activity, supported by data tables and relevant case studies.

Molecular Formula

  • Molecular Formula: C₁₈H₂₂N₂O₂S
  • Molecular Weight: 330.44 g/mol

Structural Characteristics

The compound features a tetrahydrobenzothiophene core, which contributes to its diverse biological effects. The presence of an amino group and a methoxyphenyl substituent enhances its pharmacological potential.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiophene, including the target compound, exhibit significant antitumor activity. The following table summarizes the IC50 values for various derivatives, including our compound of interest.

CompoundIC50 (µM)Activity Description
This compound23.2Induces apoptosis in MCF-7 cells
Compound A49.9Moderate activity
Compound B52.9Moderate activity
Compound C95.9Lower activity

The compound has been shown to induce apoptosis in MCF-7 breast cancer cells, with a notable reduction in cell viability (26.86%) after treatment for 48 hours . Flow cytometry analysis indicated that it caused significant cell cycle arrest at the G2/M phase and S phase, suggesting interference with cellular proliferation mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis: The compound promotes programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest: It disrupts normal cell cycle progression, leading to increased cell death.
  • Inhibition of Autophagy: It has been observed to inhibit autophagic processes that could otherwise lead to cell survival under stress conditions .

Anti-inflammatory Activity

Benzothiophene derivatives are also noted for their anti-inflammatory properties. The compound's structural features may interact with inflammatory pathways, although specific mechanisms require further investigation.

Study 1: Antitumor Efficacy in Animal Models

A study evaluated the efficacy of the compound in vivo using tumor-bearing mice models. Results indicated significant improvements in hematological parameters compared to untreated controls, highlighting its potential to mitigate chemotherapy-induced side effects such as myelosuppression and anemia .

Study 2: In Vitro Analysis on Cell Lines

In vitro assessments using various cancer cell lines demonstrated the compound's ability to reduce cell viability significantly across different types of cancer, including breast and colon cancers. The findings support its role as a promising candidate for further development as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit promising anticancer properties. For instance, a related study demonstrated that certain thiophene derivatives inhibit key pathways involved in cancer cell proliferation, specifically targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT) pathways . The mechanism involves inducing apoptosis in liver carcinoma cells, making these compounds potential leads for developing anticancer therapies.

Analgesic Effects

Another significant application of this compound is its analgesic activity. Research has shown that derivatives of benzothiophene can provide pain relief exceeding that of traditional analgesics like metamizole. The evaluation was performed using the "hot plate" method on mice, demonstrating effective pain modulation . This highlights the compound's potential in pain management therapies.

Neuropharmacology

The structural characteristics of benzothiophene derivatives suggest their potential role in neuropharmacology. Compounds with similar structures have been investigated for their effects on dopamine receptors, indicating that modifications could enhance their efficacy as neuroprotective agents or in treating neurodegenerative diseases .

Synthesis Methodologies

The synthesis of 2-amino-6-ethyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several key steps:

  • Starting Materials: The synthesis begins with appropriate thiophene derivatives and amines.
  • Reactions: Intramolecular cyclization and decyclization reactions are utilized to form the desired benzothiophene structure.
  • Characterization: The final product is characterized using techniques such as NMR spectroscopy and IR spectrometry to confirm its structure and purity .

Case Study 1: Analgesic Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and assessed their analgesic effects through animal models. The results indicated that specific modifications to the benzothiophene structure significantly enhanced analgesic potency compared to standard treatments .

Case Study 2: Anticancer Screening

A comprehensive screening of benzothiophene derivatives revealed that certain compounds exhibited selective toxicity against cancer cells while sparing normal cells. This was attributed to their ability to inhibit critical signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzothiophene-3-carboxamides are highly dependent on substituents at key positions. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Differences vs. Target Compound Biological Activity Reference
2-Amino-6-ethyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(3-methylphenyl), 6-ethyl 314.45 Meta-methyl vs. para-methoxy on aryl group Not explicitly reported
2-Amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(4-methylphenyl), 6-ethyl 314.45 Para-methyl vs. para-methoxy on aryl group Purity >90% (no activity data)
N-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(4-fluorophenyl), azomethine linker ~400 (estimated) Fluorine substituent and Schiff base modification Antibacterial, antifungal
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(2-fluorophenyl), no ethyl group 304.37 Ortho-fluoro substitution; lacks 6-ethyl group Structural studies only
2-Amino-6-tert-butyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-tert-butyl, N-(4-methoxyphenyl) ~358 (estimated) Bulkier tert-butyl vs. ethyl at 6-position Not explicitly reported

Pharmacological Activity

  • Antimicrobial Activity : Derivatives with azomethine linkers (e.g., compound in ) exhibit antibacterial and antifungal properties, likely due to enhanced electron delocalization and membrane interaction . The target compound’s para-methoxy group may similarly improve bioavailability but requires empirical validation.
  • SAR Insights: The 6-ethyl group in the target compound (vs. Substitution at the aryl group (e.g., 4-methoxy vs. 3-methyl in ) influences electronic and steric interactions with enzymes or receptors .

Crystallographic and Analytical Data

  • Structural Confirmation : X-ray crystallography using SHELX and ORTEP has been critical in confirming the geometry of benzothiophene derivatives. For example, Hirshfeld surface analysis of N-(2-fluorophenyl) analogues reveals intermolecular hydrogen bonding patterns that stabilize crystal structures .
  • Spectroscopy : ¹H/¹³C NMR and HRMS-ESI (e.g., experimental m/z 390.1370 in ) are standard for verifying benzothiophene carboxamide structures.

Q & A

Basic: What methods are recommended for synthesizing and structurally confirming this compound?

Answer:

  • Synthesis : Use a multi-step approach involving cyclocondensation of ethyl 2-cyanoacetate with cyclohexanone derivatives, followed by alkylation and amidation. Optimize reaction conditions (e.g., solvent: ethanol/DMF; catalysts: piperidine) to improve yield .
  • Structural Confirmation :
    • X-ray Crystallography : Resolve single crystals (e.g., using slow evaporation in ethanol) to determine bond lengths, angles, and stereochemistry .
    • Spectroscopy : Employ 1H^1H/13C^{13}C NMR (δ ~1.2–7.8 ppm for aromatic protons) and IR (stretching at ~1650 cm1^{-1} for amide C=O) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) with HRMS or ESI-MS .

Basic: How can researchers screen this compound for preliminary biological activity?

Answer:

  • In Vitro Antimicrobial Assays : Use agar dilution or broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Compare with reference drugs like ampicillin .
  • Cytotoxicity Screening : Test against human cell lines (e.g., HEK-293) via MTT assay to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or nitro-substituted aryl rings) to evaluate electronic effects on antimicrobial potency .
  • Scaffold Hybridization : Fuse with benzofuran or thiazole moieties to enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., E. coli DNA gyrase) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Comparative Structural Analysis : Verify substituent positions and stereochemistry via X-ray/NMR to rule out structural misassignment .
  • Replicate Assays : Standardize protocols (e.g., inoculum size, incubation time) to minimize variability. Cross-validate using orthogonal methods (e.g., time-kill kinetics vs. MIC) .

Advanced: What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~3.5), metabolic stability (CYP450 isoforms), and blood-brain barrier permeability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolite prediction .

Advanced: How can researchers evaluate this compound’s stability under physiological conditions?

Answer:

  • Accelerated Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Photostability Testing : Expose to UV light (ICH Q1B guidelines) and analyze by LC-MS for photodegradants .

Advanced: What methodologies are suitable for separating enantiomers (if applicable)?

Answer:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase. Confirm enantiopurity via circular dichroism (CD) .
  • Crystallization-Induced Diastereomer Resolution : React with chiral auxiliaries (e.g., L-tartaric acid) to isolate diastereomeric salts .

Advanced: How can X-ray crystallography challenges (e.g., disorder) be addressed for this compound?

Answer:

  • Crystal Optimization : Screen crystallization solvents (e.g., DMSO/water) and use seeding techniques to improve crystal quality .
  • Refinement Strategies : Apply SHELXL restraints for disordered ethyl or methoxy groups. Validate with R-factor convergence (<5%) .

Advanced: What experimental designs are recommended to study synergistic effects with existing drugs?

Answer:

  • Checkerboard Assay : Combine with β-lactams or fluconazole at sub-MIC concentrations. Calculate fractional inhibitory concentration index (FICI) to classify synergy (FICI ≤0.5) .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in combinatorial treatment .

Advanced: How can researchers identify and characterize metabolites of this compound?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Detect phase I metabolites (hydroxylation, dealkylation) and phase II conjugates (glucuronidation) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace metabolic pathways using NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.